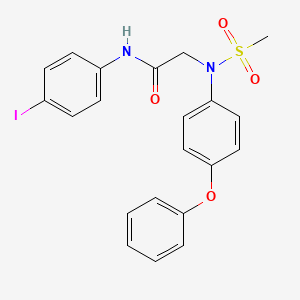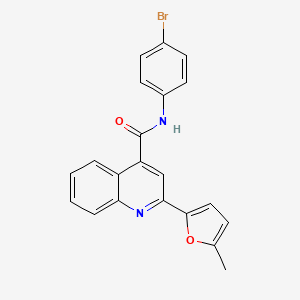
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as MIP-1095, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer therapy.
Mecanismo De Acción
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival. By inhibiting MELK, this compound disrupts the signaling pathways that promote cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, this compound has been shown to have good pharmacokinetic properties, meaning it can be easily absorbed and distributed in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its specificity towards MELK. This makes it a valuable tool for studying the role of MELK in cancer biology. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is in developing more potent and selective inhibitors of MELK. Another area of research is in exploring the potential of this compound as a therapeutic agent for cancer treatment. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to become a valuable tool for cancer therapy. Its specificity towards MELK and minimal toxicity make it an attractive candidate for further research and development. With continued research, this compound may one day become a valuable addition to the arsenal of cancer treatments.
Métodos De Síntesis
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-iodoaniline, which is reacted with 4-phenoxybenzaldehyde to produce an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride and glycine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O4S/c1-29(26,27)24(15-21(25)23-17-9-7-16(22)8-10-17)18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJDFIOQPOCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)
![1-cyclohexyl-2-(4-phenylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5010669.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)

![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)
